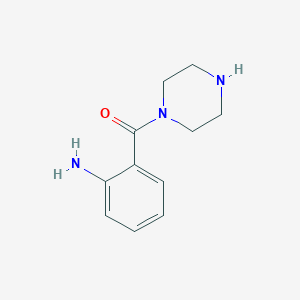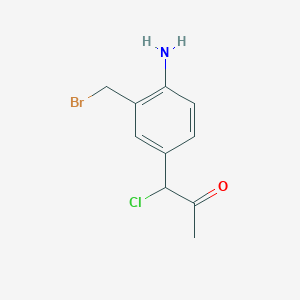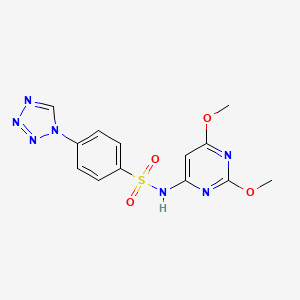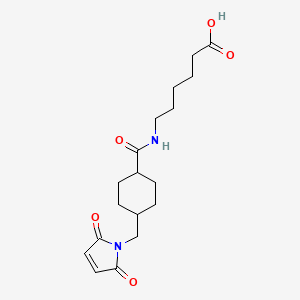
6-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)hexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)hexanoic acid is a complex organic compound featuring a maleimide group. Maleimides are known for their versatile reactivity and are widely used in various chemical and biological applications due to their ability to form stable covalent bonds with thiol groups .
Preparation Methods
The synthesis of 6-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)hexanoic acid typically involves the reaction of maleic anhydride with an appropriate amine to form the maleimide structure. This is followed by further reactions to introduce the cyclohexane and hexanoic acid moieties . Industrial production methods often involve the use of solvents like dimethylformamide (DMF) and reaction conditions such as controlled temperatures and pH levels .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation and Reduction: The maleimide group can participate in redox reactions, altering its oxidation state.
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the maleimide group.
Cycloaddition Reactions: The activated double bond in the maleimide group allows for cycloaddition reactions with various unsaturated compounds.
Common reagents used in these reactions include piperidine, dimethylamine, and other nucleophiles . Major products formed from these reactions often retain the maleimide core structure while introducing new functional groups .
Scientific Research Applications
6-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)hexanoic acid has several scientific research applications:
Mechanism of Action
The compound exerts its effects primarily through the maleimide group, which reacts with thiol groups to form stable covalent bonds. This reaction is crucial in various biological and chemical processes, including enzyme inhibition and protein modification . The molecular targets often involve thiol-containing biomolecules, and the pathways include covalent bonding and subsequent structural changes in the target molecules .
Comparison with Similar Compounds
Similar compounds include other maleimide derivatives such as 4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)benzoic acid and 6-maleimidocaproic acid . Compared to these compounds, 6-(4-((2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)methyl)cyclohexane-1-carboxamido)hexanoic acid offers unique structural features that enhance its reactivity and stability in various applications .
Properties
IUPAC Name |
6-[[4-[(2,5-dioxopyrrol-1-yl)methyl]cyclohexanecarbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5/c21-15-9-10-16(22)20(15)12-13-5-7-14(8-6-13)18(25)19-11-3-1-2-4-17(23)24/h9-10,13-14H,1-8,11-12H2,(H,19,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJQOTQFEKVAFIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN2C(=O)C=CC2=O)C(=O)NCCCCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


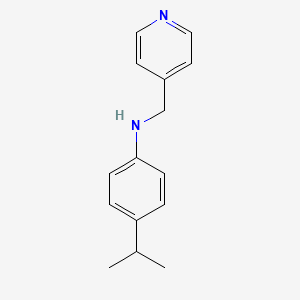
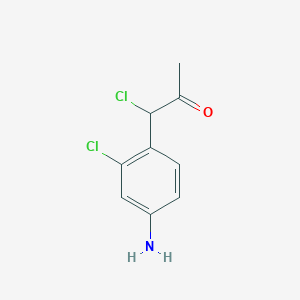

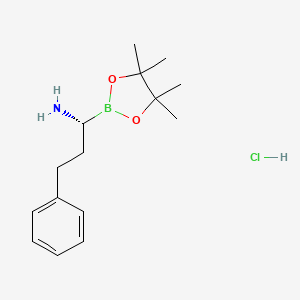

![3,3'-Diphenyl-[1,1'-binaphthalene]-2,2'-disulfonic acid](/img/structure/B14065425.png)


